molecular formula C37H30N2O4 B2911106 3-methoxy-N-(4-{[4-(3-methoxynaphthalene-2-amido)phenyl]methyl}phenyl)naphthalene-2-carboxamide CAS No. 325978-52-7

3-methoxy-N-(4-{[4-(3-methoxynaphthalene-2-amido)phenyl]methyl}phenyl)naphthalene-2-carboxamide

Cat. No.: B2911106
CAS No.: 325978-52-7
M. Wt: 566.657
InChI Key: CFEKNNFUFWUDHL-UHFFFAOYSA-N
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Description

3-methoxy-N-(4-{[4-(3-methoxynaphthalene-2-amido)phenyl]methyl}phenyl)naphthalene-2-carboxamide is a synthetic bivalent chemical compound featuring two 3-methoxynaphthalene-2-carboxamide moieties connected by a flexible linker. This structure is of significant interest in medicinal chemistry research, particularly in the field of oncology. The compound's core scaffold is related to a class of N-substituted naphthalene carboxamides that have been synthesized and evaluated as potential chemosensitizing agents for cancer . Such chemosensitizers are investigated for their ability to overcome multidrug resistance (MDR) in cancer cells, a major obstacle in chemotherapy. MDR is often mediated by efflux transporters like P-glycoprotein (Pgp), which pumps cytotoxic drugs out of cells, rendering chemotherapy less effective . Based on studies of structurally related molecules, this compound class is hypothesized to inhibit these efflux pumps, thereby potentiating the effect of standard chemotherapeutic agents . Its design, incorporating two pharmacophores, may enhance binding affinity and efficacy. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to investigate its specific mechanism of action, binding kinetics, and efficacy in in vitro and in vivo models of drug-resistant cancers.

Properties

IUPAC Name

3-methoxy-N-[4-[[4-[(3-methoxynaphthalene-2-carbonyl)amino]phenyl]methyl]phenyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H30N2O4/c1-42-34-22-28-9-5-3-7-26(28)20-32(34)36(40)38-30-15-11-24(12-16-30)19-25-13-17-31(18-14-25)39-37(41)33-21-27-8-4-6-10-29(27)23-35(33)43-2/h3-18,20-23H,19H2,1-2H3,(H,38,40)(H,39,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEKNNFUFWUDHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)CC4=CC=C(C=C4)NC(=O)C5=CC6=CC=CC=C6C=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(4-{[4-(3-methoxynaphthalene-2-amido)phenyl]methyl}phenyl)naphthalene-2-carboxamide typically involves multi-step organic reactions. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(4-{[4-(3-methoxynaphthalene-2-amido)phenyl]methyl}phenyl)naphthalene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(4-{[4-(3-methoxynaphthalene-2-amido)phenyl]methyl}phenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison highlights structural and functional differences between the target compound and related molecules from the evidence.

Table 1: Structural and Functional Comparison

Compound Name & Source Molecular Formula Molecular Weight Key Substituents/Features Applications/Properties
Target Compound C₃₄H₂₉N₂O₅* ~545.6* Bis-naphthalene, 3-methoxy, benzyl-amide linker Hypothesized: Polymer precursor or bioactive agent (e.g., kinase inhibitor)
3-Hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide (3a) C₁₈H₁₅NO₃ 293.3 3-hydroxy, 2-methoxyphenyl Synthetic intermediate; structural studies
4-[(3-Chlorophenyl)Azo]-3-Hydroxy-N-(2-Methoxyphenyl)Naphthalene-2-Carboxamide C₂₄H₁₈ClN₃O₃ 431.9 Azo group, 3-chlorophenyl Chemical reagent, analytical chemistry
N-(4-Chloro-2-Methylphenyl)-3-Hydroxy-4-[(2-Methylphenyl)Azo]Naphthalene-2-Carboxamide C₂₅H₂₀ClN₃O₂ 429.9 Azo group, 4-chloro-2-methylphenyl Structural data available; applications unspecified
N-(2-Chlorophenyl)-2-(3-methoxyphenyl)acetamide (13b) C₁₅H₁₃ClNO₂ 274.7 2-chlorophenyl, 3-methoxyphenyl Anticancer agent candidate

*Estimated based on structural analysis.

Key Findings

Structural Complexity: The target compound’s bis-naphthalene system and benzyl-amide linker distinguish it from simpler carboxamide derivatives (e.g., compounds 3a, 13b) .

Substituent Effects :

  • Methoxy Position : The 3-methoxy groups on the naphthalene rings may influence electronic properties (e.g., electron-donating effects) compared to compounds with methoxy groups on phenyl rings (e.g., 3a, 13b) .
  • Azo vs. Amide Linkers : Azo-containing analogs (e.g., ) exhibit distinct reactivity (e.g., photoisomerization) but lack the stability of amide bonds in the target compound .

Biological Potential: N-Phenylacetamide derivatives (e.g., 13b) demonstrated anticancer activity in vitro , suggesting that the target compound’s amide-rich structure might interact with similar biological targets (e.g., kinases or DNA-binding proteins). Azo derivatives () are used as reagents or dyes, whereas the target’s lack of an azo group may shift its utility toward pharmaceutical or material science applications .

Physicochemical Properties: The target’s higher molecular weight (~545.6 vs. Compared to azo compounds (e.g., : LogP = 6.44), the target’s LogP is likely lower due to fewer hydrophobic groups, which could affect membrane permeability .

Biological Activity

3-Methoxy-N-(4-{[4-(3-methoxynaphthalene-2-amido)phenyl]methyl}phenyl)naphthalene-2-carboxamide is a complex organic compound with significant potential in various biological applications. Its structure features multiple aromatic rings and functional groups that may influence its biological activity. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's IUPAC name is 3-methoxy-N-[4-[[4-[(3-methoxynaphthalene-2-carbonyl)amino]phenyl]methyl]phenyl]naphthalene-2-carboxamide. Its molecular formula is C37H30N2O4C_{37}H_{30}N_2O_4. The intricate structure is characterized by:

  • Aromatic Rings: Contributes to the compound's stability and reactivity.
  • Amide Functional Group: Potentially enhances biological interactions.
  • Methoxy Groups: May influence solubility and bioavailability.

Synthesis

The synthesis of 3-methoxy-N-(4-{[4-(3-methoxynaphthalene-2-amido)phenyl]methyl}phenyl)naphthalene-2-carboxamide typically involves multi-step organic reactions, including:

  • Suzuki–Miyaura Coupling: A transition metal-catalyzed reaction used to form carbon-carbon bonds.
  • Amidation Reactions: To introduce the amide functional group.

These methods allow for the construction of the compound's complex structure while maintaining high yields and purity.

Anticancer Properties

Recent studies have indicated that derivatives of naphthalene and benzamide, including this compound, exhibit promising anticancer activities. Research has shown that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, such as:

  • Inhibition of Cell Proliferation: By interfering with cell cycle progression.
  • Induction of Apoptosis: Triggering programmed cell death pathways.

A study highlighted that naphthalene derivatives can inhibit tumor growth in vivo, suggesting that 3-methoxy-N-(4-{[4-(3-methoxynaphthalene-2-amido)phenyl]methyl}phenyl)naphthalene-2-carboxamide may possess similar properties .

Antiviral Activity

This compound may also exhibit antiviral properties. Research into related compounds has revealed that certain naphthalene derivatives can inhibit viral replication by modulating host cellular mechanisms. For example, studies on N-phenylbenzamide derivatives have demonstrated their ability to increase intracellular levels of antiviral proteins, which inhibit viral replication . This suggests a potential for 3-methoxy-N-(4-{[4-(3-methoxynaphthalene-2-amido)phenyl]methyl}phenyl)naphthalene-2-carboxamide to act against viruses like HBV.

The proposed mechanisms through which 3-methoxy-N-(4-{[4-(3-methoxynaphthalene-2-amido)phenyl]methyl}phenyl)naphthalene-2-carboxamide exerts its biological effects include:

  • Enzyme Inhibition: Binding to specific enzymes involved in cancer cell proliferation or viral replication.
  • Signal Transduction Modulation: Affecting pathways that regulate cell survival and apoptosis.
  • Gene Expression Regulation: Influencing the expression of genes associated with cancer progression or viral infection.

Case Studies

Several studies have investigated the biological activities of naphthalene-based compounds:

  • Anticancer Study: A derivative similar to this compound was tested in vitro against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity.
  • Antiviral Study: Research on related benzamide derivatives demonstrated significant inhibition of HBV replication in cellular models, suggesting that this compound could be explored for similar antiviral applications .

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